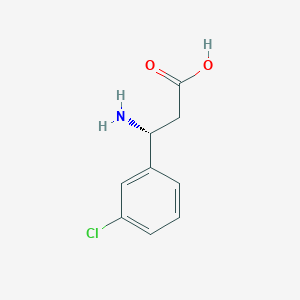

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

Descripción general

Descripción

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid is a useful research compound. Its molecular formula is C9H10ClNO2 and its molecular weight is 199.63 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Mode of Action

It’s worth noting that quinoline derivatives, which are structurally similar, have been found to act as antioxidants, inhibiting the elementary act of chain termination in the oxidation of organic compounds .

Biochemical Pathways

Quinoline derivatives, which are structurally similar, have been found to inhibit several biochemical pathways, including those involving tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase .

Result of Action

Similar compounds, such as quinoline derivatives, have been found to have antioxidant properties, inhibiting the oxidation of organic compounds .

Actividad Biológica

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, often referred to as (R)-CPD, is a chiral amino acid derivative notable for its significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology, due to its potential applications in treating neurodegenerative diseases and as an inhibitor of specific neurotransmitter receptors.

Chemical Structure and Properties

(R)-CPD is characterized by its molecular formula and a molecular weight of approximately 199.63 g/mol. The presence of a chlorine atom at the meta position of the phenyl group enhances its biological activity by potentially increasing binding affinity to target receptors compared to non-substituted analogs.

Research indicates that (R)-CPD acts primarily as an inhibitor of neurotransmitter receptors, particularly glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. Its structural similarity to natural amino acids allows it to interact effectively with these receptors, modulating their activity and potentially offering neuroprotective effects against oxidative stress .

Biological Activity Overview

The biological activities of (R)-CPD can be summarized as follows:

- Neuroprotective Effects : Preliminary studies suggest that (R)-CPD may protect neurons from oxidative damage, which is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Enzyme Inhibition : It has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism, notably phenylalanine ammonia lyase (PAL), which is essential for phenylalanine biosynthesis in plants. This property could be leveraged for agricultural applications.

- Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter systems, (R)-CPD is being explored for therapeutic uses in treating conditions characterized by excitotoxicity and oxidative stress .

Case Studies and Research Findings

Several studies have investigated the effects of (R)-CPD on various biological systems:

- Neuroprotective Studies : In vitro experiments demonstrated that (R)-CPD could reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound exhibited significant protective effects, suggesting its potential use in neuroprotection strategies .

- Enzyme Interaction Studies : A study focused on the inhibition of PAL showed that (R)-CPD could effectively lower phenylalanine levels in treated plant tissues, indicating its utility in agricultural biotechnology.

- Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds revealed that (R)-CPD had distinct receptor affinity profiles and biological activity, highlighting its unique properties among amino acid derivatives .

Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propionic acid | Chlorine at para position | Different receptor affinity profiles |

| 3-Amino-2-(4-chlorophenyl)propanoic acid | Chlorine at para position | Variation in biological activity |

| 2-Amino-3-(3-chlorophenyl)propanoic acid | Chlorine at meta position | Altered pharmacological properties |

| (S)-2-amino-3-(3-chlorophenyl)propanoic acid | Enantiomeric form | Differences in binding affinity |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid serves as a crucial building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to undergo structural modifications enhances drug efficacy while minimizing side effects.

Key Applications:

- Drug Synthesis: Used in the development of compounds for treating conditions such as depression and anxiety.

- Peptide Synthesis: Functions as a key amino acid derivative in creating therapeutic peptides.

| Application | Description |

|---|---|

| Drug Development | Building block for drugs targeting neurological disorders. |

| Peptide Synthesis | Essential for synthesizing therapeutic peptides. |

| Structural Modifications | Allows for modifications that enhance drug efficacy and reduce side effects. |

Neuroscience Research

Overview

In neuroscience, this compound is instrumental in studying neurotransmitter systems. Researchers utilize it to explore potential treatments for various mental health disorders.

Key Applications:

- Neurotransmitter Studies: Investigates the role of amino acid neurotransmitters.

- Therapeutic Insights: Provides insights into developing treatments for depression and anxiety.

| Application | Description |

|---|---|

| Neurotransmitter Studies | Examines the function of amino acid neurotransmitters. |

| Therapeutic Development | Aids in understanding potential treatments for mental health disorders. |

Biochemical Studies

Overview

The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways, making it essential for understanding cellular processes.

Key Applications:

- Enzyme Activity Investigation: Mimics natural substrates to study enzyme functions.

- Metabolic Pathway Analysis: Helps elucidate complex metabolic pathways.

| Application | Description |

|---|---|

| Enzyme Assays | Investigates enzyme activities using the compound as a substrate mimic. |

| Metabolic Studies | Aids in understanding metabolic pathways and interactions. |

Material Science

Overview

In material science, this compound contributes to developing polymers and coatings with enhanced durability and specific functionalities.

Key Applications:

- Polymer Development: Utilized in creating novel materials with tailored properties.

- Coatings: Enhances the durability of coatings used in various applications.

| Application | Description |

|---|---|

| Polymer Synthesis | Develops materials with specific functional properties. |

| Coating Technologies | Improves the durability and functionality of coatings. |

Analytical Chemistry

Overview

The compound is frequently used as a standard in analytical methods, particularly chromatography, ensuring accurate measurement and identification of similar compounds.

Key Applications:

- Chromatography Standards: Serves as a reference compound in chromatographic analyses.

- Quality Control: Ensures reliability and accuracy in chemical analyses.

| Application | Description |

|---|---|

| Analytical Standards | Used as a standard for accurate identification in chromatography. |

| Quality Assurance | Ensures reliability in chemical testing procedures. |

Case Studies

-

Neuropharmacology Research:

A study investigated the effects of this compound on neurotransmitter receptor activity, revealing potential applications in treating anxiety disorders through modulation of glutamatergic systems. -

Biochemical Pathway Elucidation:

Researchers utilized this compound to study the metabolic pathways involved in amino acid metabolism, providing insights into enzyme interactions that could lead to new therapeutic targets.

Propiedades

IUPAC Name |

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHPCWOYOBIZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256153 | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262429-49-2 | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262429-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262429-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.